
Periglaucin B
Übersicht
Beschreibung
The compound periglaucine B is a complex organic molecule characterized by its unique hexacyclic structure
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Potential use as a probe for studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as a precursor for the synthesis of other complex molecules or materials.
Wirkmechanismus
Target of Action
Periglaucine B primarily targets the Hepatitis B virus (HBV) surface antigen (HBsAg) . HBsAg is a crucial component of the HBV, and its inhibition can significantly impact the virus’s ability to infect host cells .
Mode of Action
Periglaucine B interacts with HBsAg and inhibits its secretion in Hep G2.2.15 cells . This interaction disrupts the normal functioning of the HBV, thereby reducing its ability to infect and propagate within host cells .
Biochemical Pathways
It is known that the compound’s inhibition of hbsag secretion disrupts the life cycle of the hbv . This disruption likely affects multiple downstream effects related to viral replication and infection.
Result of Action
The primary result of Periglaucine B’s action is the inhibition of HBsAg secretion, which disrupts the HBV’s life cycle . This disruption reduces the virus’s ability to infect host cells, thereby potentially reducing the severity of an HBV infection .
Action Environment
The action of Periglaucine B can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the presence of other compounds or the pH of the environment . Additionally, the compound’s stability could be influenced by factors such as temperature and light exposure.
Biochemische Analyse
Biochemical Properties
Periglaucine B plays a crucial role in biochemical reactions, particularly in the inhibition of HBV surface antigen secretion. It interacts with various enzymes and proteins involved in viral replication and protein synthesis. The compound has been shown to inhibit HBsAg secretion with an IC50 of 0.47 mM . This interaction suggests that periglaucine B may interfere with the viral assembly or secretion process, thereby reducing the viral load in infected cells.
Cellular Effects
Periglaucine B exerts significant effects on various types of cells and cellular processes. In Hep G2.2.15 cells, it inhibits the secretion of HBsAg, which is crucial for the replication and spread of HBV . This inhibition likely affects cell signaling pathways related to viral replication and protein synthesis. Additionally, periglaucine B may influence gene expression and cellular metabolism by altering the levels of viral proteins and other biomolecules involved in these processes.
Molecular Mechanism
The molecular mechanism of periglaucine B involves its binding interactions with specific biomolecules, leading to the inhibition of HBsAg secretion. This compound may bind to viral proteins or host cell receptors, thereby blocking the assembly or release of viral particles. Additionally, periglaucine B may inhibit or activate certain enzymes involved in viral replication, further reducing the viral load in infected cells . Changes in gene expression induced by periglaucine B could also contribute to its antiviral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of periglaucine B on cellular function have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that periglaucine B remains stable under recommended storage conditions
Dosage Effects in Animal Models
The effects of periglaucine B vary with different dosages in animal models. At lower doses, the compound may effectively inhibit HBV replication without causing significant toxicity. At higher doses, periglaucine B could exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . Threshold effects observed in these studies can provide valuable insights into the compound’s safety and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the hexacyclic core and the introduction of functional groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the hexacyclic core through cyclization reactions, possibly using Diels-Alder reactions or other pericyclic processes.
Functional Group Introduction: Introduction of methoxy and methyl groups through nucleophilic substitution or methylation reactions.
Oxidation and Reduction: Adjusting oxidation states of various parts of the molecule to achieve the desired functional groups.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions for scalability, including:
Catalysis: Use of catalysts to improve reaction efficiency and selectivity.
Purification: Techniques such as chromatography and crystallization to purify the final product.
Automation: Automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions to replace methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups may yield aldehydes or carboxylic acids, while reduction of carbonyl groups may yield alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
periglaucine B: A similar compound with slight variations in functional groups or stereochemistry.
Other Hexacyclic Compounds: Compounds with similar hexacyclic structures but different functional groups.
Eigenschaften
IUPAC Name |
(1S,11S,13S,14R,15S)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-21-5-4-18-8-13(22)17(23-2)20(24-3)19(18,21)9-16(27-20)11-6-14-15(7-12(11)18)26-10-25-14/h6-7,16-17H,4-5,8-10H2,1-3H3/t16-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDYNQYLCIPODD-HVTWWXFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C14CC(C5=CC6=C(C=C52)OCO6)OC4(C(C(=O)C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23[C@]14C[C@@H](C5=CC6=C(C=C52)OCO6)O[C@]4([C@H](C(=O)C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


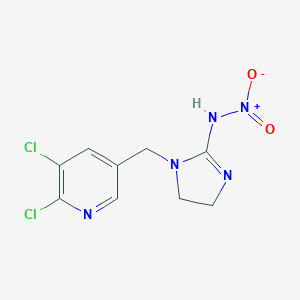

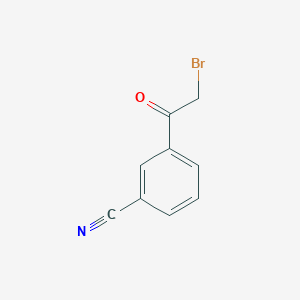
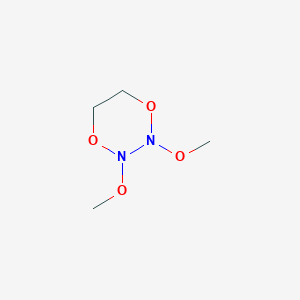
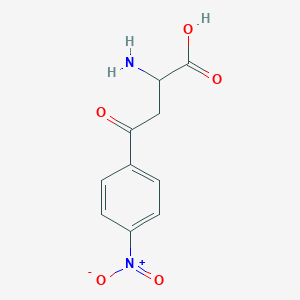
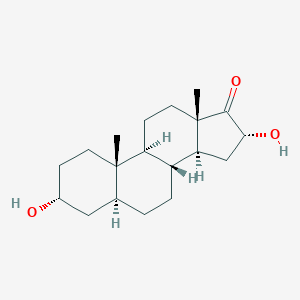
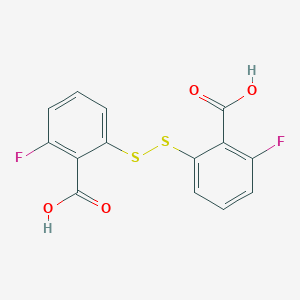
![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)




![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)
![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)
